

odanacatib LOFT trial fracture risk results

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Compound Focus: Odanacatib

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Odanacatib at a Glance

The table below summarizes the core findings from the Long-term **Odanacatib** Fracture Trial (LOFT) and its key characteristics [1] [2].

Aspect	LOFT Trial Results & Drug Profile
Mechanism of Action	Selective cathepsin K inhibitor [2]
Regimen	50 mg, orally, once weekly [1]
Trial Design	Multicenter, randomized, double-blind, placebo-controlled trial with an extension study (LOFT Extension) [1]
Key Efficacy: Vertebral Fracture Risk Reduction	54% risk reduction (HR 0.46, 95% CI 0.40-0.53) [1]
Key Efficacy: Hip Fracture Risk Reduction	47% risk reduction (HR 0.53, 95% CI 0.39-0.71) [1]
Key Efficacy: Non-vertebral Fracture Risk Reduction	23% risk reduction (HR 0.77, 95% CI 0.68-0.87) [1]
Bone Mineral Density (BMD)	Increased spine and hip BMD over 5 years vs. placebo [2]

Aspect	LOFT Trial Results & Drug Profile
Key Safety Findings	Associated with an increased risk of stroke (HR 1.32, 95% CI 1.02-1.70) and a higher rate of atrial fibrillation/flutter [1]
Development Status	Terminated ; not pursued for regulatory approval due to the benefit-risk profile [1] [2]

LOFT Trial Experimental Protocol

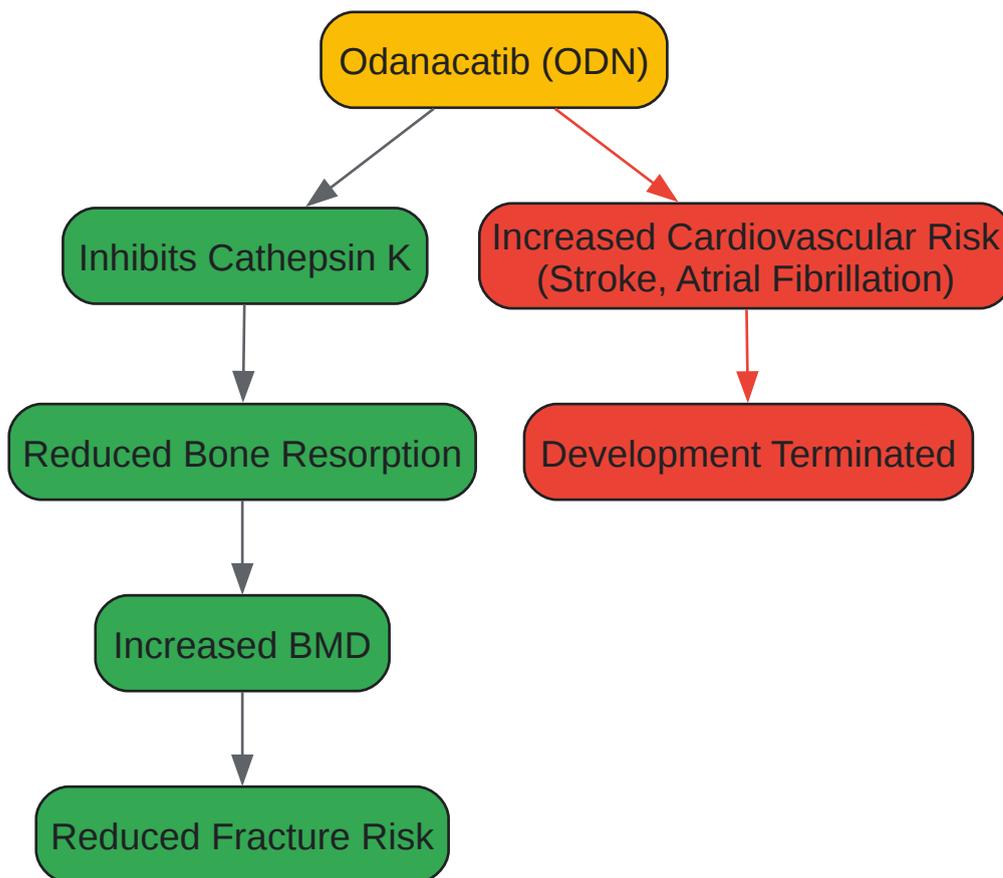
To help you evaluate the quality of the data, here is a detailed overview of the LOFT trial's methodology [1] [3].

- **Objective:** The primary objective was to investigate the efficacy and safety of **odanacatib** in reducing the risk of fractures in postmenopausal women with osteoporosis.
- **Study Design:**
 - **LOFT Base Study:** An event-driven, randomized, double-blind, placebo-controlled trial. It included pre-planned interim analyses that allowed for early termination if significant efficacy was demonstrated.
 - **LOFT Extension:** After the base study closeout, consenting participants could enroll in a double-blind extension to continue their original treatment for up to 5 years from randomization.
- **Participants:**
 - **Population:** 16,071 postmenopausal women aged 65 or older.
 - **Inclusion Criteria:** Women with a BMD T-score between -2.5 and -4.0 at the total hip or femoral neck, **or** a prior radiographic vertebral fracture with a T-score between -1.5 and -4.0.
 - **Exclusion Criteria:** Women with a previous hip fracture, more than one vertebral fracture, or a T-score below -4.0 were generally excluded unless they could not or would not use approved treatments.
- **Intervention:**
 - **Treatment Group:** Oral **odanacatib** 50 mg once per week.
 - **Control Group:** Matching placebo.
 - **Adjunctive Therapy:** All participants received weekly vitamin D₃ (5600 IU) and daily calcium supplements to ensure a total daily intake of approximately 1200 mg.
- **Primary Endpoints:**
 - Incidence of radiographically determined **vertebral fractures**.
 - Incidence of **hip fractures** (adjudicated as due to osteoporosis).
 - Incidence of **clinical non-vertebral fractures**.
- **Secondary Endpoints:**

- Clinical vertebral fractures.
- Changes in BMD at the lumbar spine, total hip, and femoral neck.
- Changes in bone turnover markers.
- Safety and tolerability.

Mechanism of Action and Cardiovascular Risk

The following diagram illustrates **odanacatib**'s unique mechanism and the safety concerns that impacted its development.



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Comparative Efficacy with Other Therapies

While the search results do not provide a direct head-to-head comparison of fracture risk reduction between **odanacatib** and all other therapies, they provide crucial context. The SABRE project analysis, which

includes data from over 50 randomized trials, found that **treatment-related changes in total hip BMD consistently predict anti-fracture efficacy across various drug mechanisms and trial designs** [4]. This suggests that the substantial BMD increases seen with **odanacatib** are a meaningful indicator of its strong fracture reduction potential.

Furthermore, the LOFT study itself concluded that the relative reductions in fracture risk with **odanacatib** "were similar to those in previous studies with other drugs for osteoporosis that inhibit bone resorption" [2].

Key Takeaways for Professionals

For researchers and drug development professionals, the **odanacatib** case offers several critical insights:

- **Efficacy was Robust:** **Odanacatib** demonstrated a highly significant and broad-spectrum anti-fracture efficacy, which is a primary goal in osteoporosis treatment [1].
- **A Unique Mechanism:** Its action as a cathepsin K inhibitor allowed it to reduce bone resorption without a sustained suppression of bone formation, differentiating it from classical antiresorptives like bisphosphonates [4] [2].
- **Safety is Paramount:** Despite excellent efficacy, an unfavorable benefit-risk profile, driven by cardiovascular safety signals, led to the compound's termination. This underscores the critical importance of comprehensive safety monitoring in large outcome trials [1] [2].
- **A Path for Future Development:** The **odanacatib** experience suggests that further investigation is needed to understand the link between cathepsin K inhibition and cardiovascular risk, potentially to develop new compounds in this class with a safer profile [2].

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